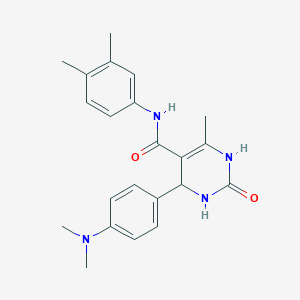
4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O, with a molecular weight of approximately 394.53 g/mol. The structure features a tetrahydropyrimidine core with various substituents that enhance its lipophilicity and potentially influence its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 394.53 g/mol |
| Molecular Formula | C22H26N4O |
| Functional Groups | Dimethylamino, carboxamide |
| LogP | 3.3061 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Properties
Research indicates that compounds with similar structures possess significant antimicrobial activity. For instance, pyrimidine derivatives are known for their broad spectrum of pharmacological activities, including antibacterial and antifungal effects . The target compound's structural features suggest potential efficacy against various pathogens due to its ability to interact with microbial cell walls.
Antitubercular Activity
A study focusing on the antitubercular activity of related compounds demonstrated that certain derivatives showed promising results against Mycobacterium tuberculosis. Specifically, compounds with similar tetrahydropyrimidine scaffolds exhibited Minimum Inhibitory Concentrations (MICs) lower than traditional treatments like isoniazid and rifampicin . The substitution patterns on the phenyl rings significantly influenced the biological activity, highlighting the importance of structural optimization.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with specific enzymes or receptors within microbial cells. Studies employing molecular docking simulations have suggested binding affinities to lipid-related enzymes such as neutral sphingomyelinase, which could play a role in its antimicrobial properties.
Case Studies and Research Findings
- Antitubercular Studies : In vitro assays revealed that modifications to the phenyl rings could enhance or diminish activity against M. tuberculosis. For example, a compound similar in structure demonstrated an MIC of 0.12 µM, significantly more potent than established drugs .
- Enzyme Inhibition : Research on related compounds indicated that they could inhibit lysosomal phospholipase A2 (PLA2G15), a target for cationic amphiphilic drugs that can lead to phospholipidosis. This inhibition was assessed through various assays confirming the compound's potential as a therapeutic agent .
科学研究应用
Pharmacological Applications
The compound exhibits various pharmacological properties that make it a candidate for drug development:
-
Anticancer Activity :
- Pyrimidine derivatives have been studied for their anticancer properties. Research indicates that compounds similar to this tetrahydropyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For example, one study demonstrated that pyrimidine derivatives could effectively target cancer cell lines, leading to significant reductions in cell viability .
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. A related study highlighted the effectiveness of pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that these compounds could serve as potential alternatives to conventional antibiotics .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of pyrimidine derivatives, including the target compound. The results showed that these derivatives could significantly reduce the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| Target Compound | A549 (Lung Cancer) | 10 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against several pathogens. The results indicated varying degrees of effectiveness compared to standard antibiotics.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
属性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-13-6-9-17(12-14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-7-10-18(11-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBMOQTKLAETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













